Fmoc-N-(3-Boc-aminopropyl)-Gly-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

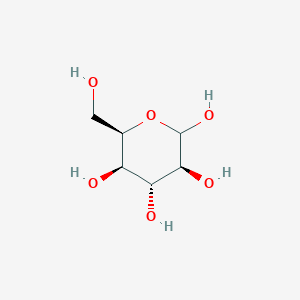

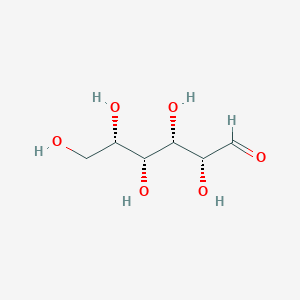

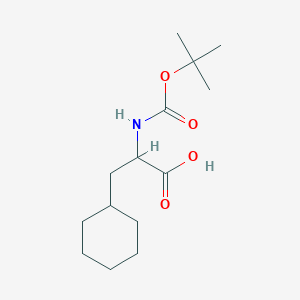

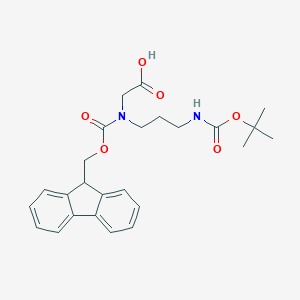

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH, also known as Fmoc-Norn(Boc)-OH, is a chemical compound with the molecular formula C25H30N2O6 . It is an Fmoc protected glycine derivative that is useful for proteomics studies and solid phase peptide synthesis techniques .

Synthesis Analysis

The synthesis of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH involves N-(9-Fluorenylmethoxycarbonyloxy)succinimide and N-[3-(BOC-AMINO)PROPYL]-GLYCINE . The product appears as a white powder .Molecular Structure Analysis

The molecular structure of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is represented by the Inchi Code: 1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-8-14-27(15-22(28)29)24(31)32-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,26,30)(H,28,29) . The molecular weight is 454.52 .Physical And Chemical Properties Analysis

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is a white powder . It has a predicted boiling point of 649.3±48.0 °C and a predicted density of 1.232±0.06 g/cm3 . The compound has a predicted pKa value of 3.88±0.10 .科学的研究の応用

Peptide Synthesis and Modification

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is crucial in the synthesis and structure characterization of peptides. Its utility in synthesizing polypeptides, which have potential applications in disease prevention and treatment, demonstrates its value. A study highlighted the synthesis of Fmoc-L-Lys(Boc)-Gly-OH, showcasing its role in preparing polypeptides with improved synthesis methods, indicating its pivotal role in peptide chemistry (Zhao Yi-nan & Melanie Key, 2013). Furthermore, research on oxime carbonates as novel reagents for introducing Fmoc and Alloc protecting groups without side reactions underscores the significance of Fmoc-protected amino acids in yielding high-purity peptides (Sherine N. Khattab et al., 2010).

Glycopeptide Synthesis

The compound's application extends to the synthesis of glycopeptides, which are essential in understanding cellular mechanisms and developing therapeutic agents. Research demonstrated the synthesis of Fmoc-protected amino acids with N-alkylaminooxy side chains, facilitating the rapid synthesis of neoglycopeptides. This approach helps create glycoconjugates mimicking natural glycopeptides, significantly contributing to biomedical research (M. Carrasco et al., 2006).

Safety And Hazards

The safety information for Fmoc-N-(3-Boc-aminopropyl)-Gly-OH indicates that it should be stored at 0-8 °C . The compound is labeled with the GHS07 symbol, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

特性

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-8-14-27(15-22(28)29)24(31)32-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,26,30)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAPLGVUJDLQCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373277 |

Source

|

| Record name | Fmoc-N-(3-Boc-aminopropyl)-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH | |

CAS RN |

143192-31-8 |

Source

|

| Record name | Fmoc-N-(3-Boc-aminopropyl)-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。